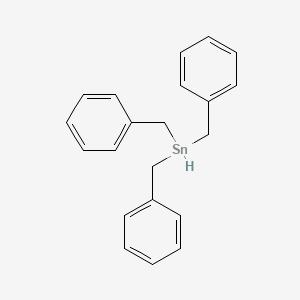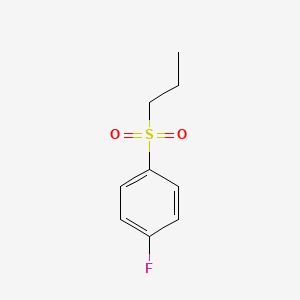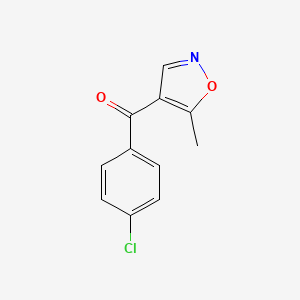
Tribenzylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyltin hydride, also known as tributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis as a source of hydrogen atoms. The compound is known for its relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically, making it a good radical reducing agent .
準備方法
Tributyltin hydride can be synthesized by reducing tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .
化学反応の分析
Tributyltin hydride undergoes various types of reactions, primarily involving radical mechanisms. Some of the notable reactions include:
Barton-McCombie Reaction: This reaction involves the reduction of organic halides to hydrocarbons using tributyltin hydride.
Barton Decarboxylation: This reaction converts carboxylic acids to hydrocarbons.
Dehalogenation: Tributyltin hydride can be used to remove halogens from organic compounds.
Intramolecular Radical Cyclization: This reaction forms cyclic compounds from linear precursors.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator. The major products formed from these reactions are typically hydrocarbons or other reduced forms of the starting materials .
科学的研究の応用
Tributyltin hydride has several applications in scientific research, particularly in organic synthesis. It is used as a hydrogen donor in radical reactions, making it valuable for:
Hydrostannylation Reactions: Adding tin-hydrogen bonds to unsaturated compounds.
Reduction of Organic Halides: Converting halides to hydrocarbons.
Synthesis of Complex Organic Molecules: Facilitating the formation of complex structures through radical mechanisms.
作用機序
The mechanism by which tributyltin hydride exerts its effects involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer to organic radicals. The relatively weak bond strength (74 kcal/mol) of the tin-hydrogen bond makes tributyltin hydride an effective hydrogen donor .
類似化合物との比較
Tributyltin hydride is unique among organotin hydrides due to its relatively weak tin-hydrogen bond, which facilitates radical reactions. Similar compounds include:
Triphenyltin Hydride: Another organotin hydride used in radical reactions.
Tris(trimethylsilyl)silane: A silicon-based hydride used as an alternative to tin hydrides due to its lower toxicity.
Indium Hydrides: Used as radical hydrogen donors in place of tin hydrides.
Tributyltin hydride stands out due to its effectiveness in radical reactions and its relatively simple preparation methods, despite its high toxicity and lipophilicity.
特性
分子式 |
C21H22Sn |
|---|---|
分子量 |
393.1 g/mol |
IUPAC名 |
tribenzylstannane |
InChI |
InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |
InChIキー |
HHRCVDKFONJVGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-1-{4-[(methylamino)methyl]benzyl}pyrrolidin-3-amine](/img/structure/B8406755.png)








![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)


![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
